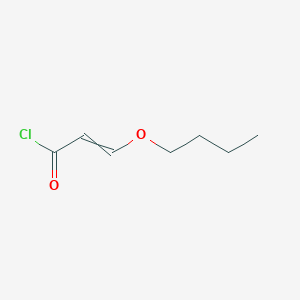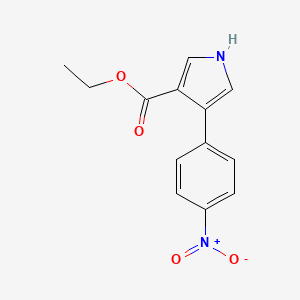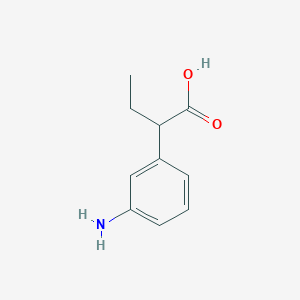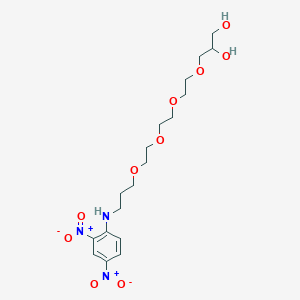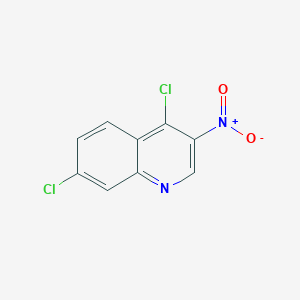
1,1-Cyclopropanediethanol
Descripción general
Descripción
1,1-Cyclopropanediethanol is a chemical compound with the molecular formula C7H14O2 . It consists of 14 Hydrogen atoms, 7 Carbon atoms, and 2 Oxygen atoms .
Molecular Structure Analysis
1,1-Cyclopropanediethanol contains a total of 23 bonds, including 9 non-H bonds, 4 rotatable bonds, 1 three-membered ring, 2 hydroxyl groups, and 2 primary alcohols . The molecular structure of 1,1-Cyclopropanediethanol can be analyzed using various computational methods, such as molecular mechanics calculations and density functional theory (DFT) calculations .
Chemical Reactions Analysis
Cyclopropane structures, including 1,1-cyclopropanedicarboxylate compounds, have been the subject of numerous investigations due to their unique reactivity . Their reactivity can be compared with that of an α,β-unsaturated carbonyl, which undergoes a conjugate addition reaction and, depending on the nature of the nucleophile, can lead to a cycloaddition reaction .
Aplicaciones Científicas De Investigación
Medicine
1,1-Cyclopropanediethanol: has potential applications in the medical field, particularly in the synthesis of pharmaceuticals. Its structure can be utilized to create compounds with significant biological activity. For instance, cyclopropane derivatives are known for their antibacterial properties and are used in the production of antibiotics .
Agriculture
In agriculture, 1,1-Cyclopropanediethanol could be used to synthesize plant growth regulators or pesticides. The cyclopropane ring is a common motif in natural products, some of which have growth-stimulating or pesticidal effects .
Materials Science
This compound can serve as a building block in materials science for the synthesis of polymers or coatings with unique properties. The cyclopropane ring can impart rigidity and resistance to chemical degradation .
Environmental Science
1,1-Cyclopropanediethanol: may be involved in the synthesis of chemicals used in environmental remediation processes, such as the treatment of pollutants or the development of green catalysts .
Energy Production
In the context of energy production, 1,1-Cyclopropanediethanol could be a precursor in the synthesis of fuels or additives that improve fuel efficiency. Its derivatives might be used in processes like hydrogenation to create more efficient energy sources .
Food Industry
While not directly used in food, 1,1-Cyclopropanediethanol could be a precursor in the synthesis of flavorings or preservatives. Its derivatives might help in enhancing the shelf-life and taste of food products .
Cosmetics
In the cosmetics industry, 1,1-Cyclopropanediethanol might be used to create emulsifiers or other additives that improve the texture and stability of cosmetic products .
Chemical Synthesis
Lastly, 1,1-Cyclopropanediethanol is valuable in chemical synthesis, serving as a versatile intermediate for constructing complex organic molecules. Its unique reactivity due to the strained cyclopropane ring makes it a useful compound in synthetic organic chemistry .
Propiedades
IUPAC Name |
2-[1-(2-hydroxyethyl)cyclopropyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-5-3-7(1-2-7)4-6-9/h8-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGQCNKZNMTORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00704677 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Cyclopropanediethanol | |
CAS RN |
80438-88-6 | |
| Record name | 2,2'-(Cyclopropane-1,1-diyl)di(ethan-1-ol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00704677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclopropanediethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

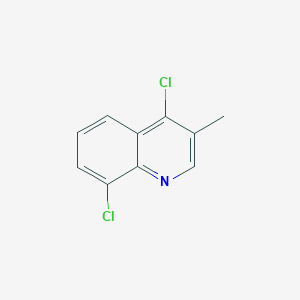
![4-chloro-N-(4-(4-methylpiperazin-1-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1505283.png)
![4-Amino-N-[2-(dimethylamino)ethyl]-N-methylbenzene-1-sulfonamide](/img/structure/B1505284.png)



![3-(Imidazo[1,2-b]pyridazin-2-yl)benzonitrile](/img/structure/B1505290.png)
